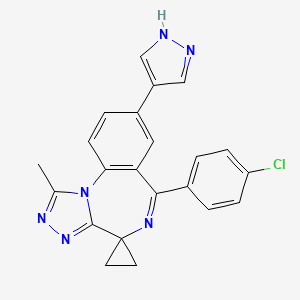
PROTAC BRD4 ligand-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 ligand-2 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins. BRD4 is a transcriptional and epigenetic regulator involved in various biological processes, including embryogenesis and cancer development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 ligand-2 typically involves coupling a BRD4-binding moiety with a linker and an E3 ubiquitin ligase recruiting moiety. One common method includes the use of click chemistry to assemble the components under near physiological conditions . The reaction is performed in methanol, and upon completion, the trityl group is cleaved by adding trifluoroacetic acid, yielding the desired PROTAC in good yields .
Industrial Production Methods
Industrial production of this compound involves scalable and sustainable multicomponent platforms. These platforms leverage the modular nature of multicomponent reactions to enable the preparation of highly decorated PROTACs. This approach offers a versatile and cost-effective means to access libraries of protein degraders and increase the chance of identifying successful candidates .
化学反応の分析
Types of Reactions
PROTAC BRD4 ligand-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
科学的研究の応用
PROTAC BRD4 ligand-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation and the ubiquitin-proteasome system.
Biology: Employed to investigate the role of BRD4 in cellular processes and disease mechanisms.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and compounds.
作用機序
PROTAC BRD4 ligand-2 exerts its effects by recruiting an E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase. The degradation of BRD4 results in the suppression of its transcriptional and epigenetic regulatory functions, which can inhibit the proliferation of cancer cells and induce apoptosis .
類似化合物との比較
Similar Compounds
JQ1: A small molecule inhibitor of BRD4 that has shown potent antileukemic activity.
dBET1: A PROTAC that targets BRD4 for degradation, similar to PROTAC BRD4 ligand-2.
ARV-825: Another PROTAC that induces efficient ubiquitination and proteasomal degradation of BRD4.
Uniqueness
This compound is unique in its ability to dynamically regulate biomolecular condensates by degrading key molecules involved in liquid-liquid phase separation. This property makes it a powerful tool for studying biomolecular condensates and their roles in various biological processes .
特性
分子式 |
C22H17ClN6 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane] |
InChI |
InChI=1S/C22H17ClN6/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21/h2-7,10-12H,8-9H2,1H3,(H,24,25) |
InChIキー |
RTNUIOLFPPNFQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CNN=C4)C(=NC25CC5)C6=CC=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


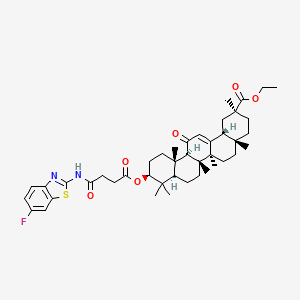
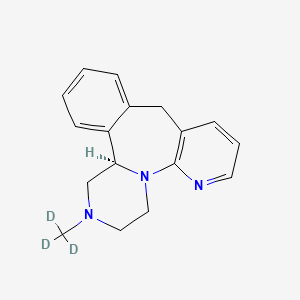
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
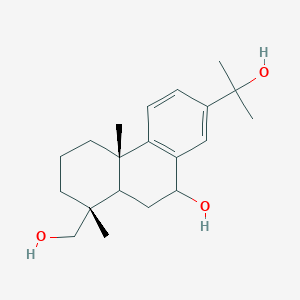
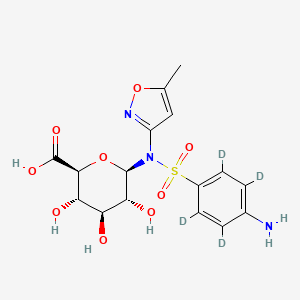
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
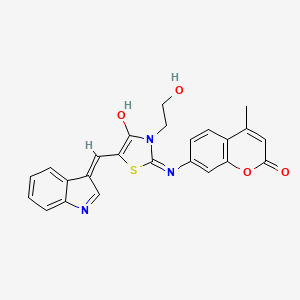
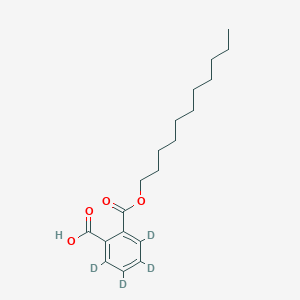

![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)

